3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane is a complex organic compound that belongs to the class of bicyclic structures. This compound is characterized by its unique bicyclo[3.1.0]hexane core, which is fused with a pyridine ring substituted with bromine and chlorine atoms. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it a valuable entity in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclo[3.1.0]hexane core. This reaction is often carried out under ultraviolet light in the presence of a suitable photosensitizer . The pyridine ring with bromine and chlorine substituents can be introduced through halogenation reactions using reagents such as bromine and chlorine gas .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable synthesis . Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can further improve the environmental footprint of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The bicyclo[3.1.0]hexane core can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized bicyclohexane compounds, and various cycloaddition products .
Scientific Research Applications
3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with target molecules, influencing their biological activity. Additionally, the bicyclo[3.1.0]hexane core can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
- 5-Bromo-2-chloropyridine
- 2-Bromo-1,3-difluoro-5-iodobenzene
Uniqueness
The uniqueness of 3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane lies in its bicyclic structure, which imparts distinct chemical reactivity and stability. The presence of both bromine and chlorine atoms on the pyridine ring further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H10BrClN2 |
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Molecular Weight |
273.55 g/mol |
IUPAC Name |
3-(5-bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H10BrClN2/c11-8-2-9(12)10(13-3-8)14-4-6-1-7(6)5-14/h2-3,6-7H,1,4-5H2 |
InChI Key |
QGXPPJNJVMVYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=C(C=C(C=N3)Br)Cl |
Origin of Product |
United States |
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